Home > Products > Screening Compounds P29127 > N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide
N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide - 1251574-09-0

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide

Catalog Number: EVT-3051963
CAS Number: 1251574-09-0
Molecular Formula: C21H21N3O4
Molecular Weight: 379.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{5-[4-(4-Methylpiperazinomethyl)benzoylamino]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidinamine

Compound Description: This compound acts as a kinase inhibitor, specifically targeting Bcr-Abl, Flt-3, FAK, and RAF. Kinase inhibitors are used in the treatment of proliferative diseases.

4-[4-(3,3-Diphenylprop-2-enyl)piperazin-1-yl]-N-[(3-nitrophenyl)sulfonyl]benzamide

Compound Description: This compound belongs to a group of agents that induce apoptosis and are investigated for the treatment of cancer, immune, and autoimmune diseases.

Overview

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound with the molecular formula C21H21N3O4C_{21}H_{21}N_{3}O_{4} and a molecular weight of approximately 379.416 g/mol. This compound is classified as a benzamide derivative and is notable for its potential biological activities, particularly as a histone deacetylase inhibitor, which may have implications in cancer treatment and other therapeutic areas.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide typically involves several key steps:

  1. Formation of the Pyrimidine Ring: The synthesis often begins with the preparation of the pyrimidine core through cyclization reactions involving appropriate precursors, such as 2-amino-4-pyrimidinols.
  2. Nucleophilic Substitution: The next step involves the introduction of the 3,4-dimethoxyphenethyl group. This is achieved through nucleophilic substitution reactions where the phenethylamine reacts with an activated pyrimidine derivative.
  3. Amide Bond Formation: Finally, the benzamide moiety is formed through an amide coupling reaction, typically using coupling agents like carbodiimides in the presence of a base to facilitate the reaction between the carboxylic acid derivative and the amine.
Molecular Structure Analysis

Structure and Data

The compound features a complex structure characterized by multiple functional groups:

  • Core Structure: The compound consists of a benzamide backbone with a pyrimidin-2-yloxy group and a dimethoxyphenethyl substituent.
  • InChI Representation: The InChI string for this compound is InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25) which provides information about its connectivity .

Structural Features

FeatureDescription
Molecular FormulaC21H21N3O4C_{21}H_{21}N_{3}O_{4}
Molecular Weight379.416 g/mol
Functional GroupsBenzamide, Dimethoxyphenethyl, Pyrimidine
Structural RepresentationContains aromatic rings and ether linkages
Chemical Reactions Analysis

Reactions and Technical Details

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The presence of electron-donating groups (like methoxy) on the aromatic rings can enhance electrophilic substitution reactions at ortho or para positions.
  3. Coupling Reactions: The compound can also be involved in coupling reactions such as Suzuki or Heck reactions to form more complex structures .
Mechanism of Action

Process and Data

The primary mechanism of action for N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide is linked to its role as a histone deacetylase inhibitor. By inhibiting these enzymes, the compound can lead to:

  1. Altered Gene Expression: Inhibition of histone deacetylases results in increased acetylation of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activity of specific genes.
  2. Induction of Apoptosis: This alteration in gene expression can trigger pathways that lead to cell cycle arrest and apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide are summarized as follows:

PropertyValue
AppearanceSolid (white to off-white)
SolubilitySoluble in organic solvents (e.g., DMSO)
Melting PointNot available
Boiling PointNot available
DensityNot available

Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .

Applications

Scientific Uses

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide has several potential applications in scientific research:

  1. Cancer Research: As a histone deacetylase inhibitor, it is being studied for its ability to inhibit cancer cell proliferation and induce apoptosis.
  2. Analytical Chemistry: It is utilized in methods for separating and identifying related pharmaceutical compounds.
  3. Drug Development: Its structural characteristics make it a candidate for further modification to enhance efficacy against various diseases .

This compound exemplifies how modifications in chemical structure can lead to significant biological activity, making it an important subject for ongoing research in medicinal chemistry.

Synthesis Methodologies and Structural Optimization of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide

Synthetic Pathways for Benzamide-Pyrimidine Hybrid Scaffolds

The construction of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide exemplifies contemporary strategies for assembling hybrid heterocyclic architectures with pharmaceutical potential. This compound integrates three pharmacophores: a 3,4-dimethoxyphenethylamine moiety, a central benzamide linker, and a 2-pyrimidinyl ether system. The most efficient synthetic route employs a convergent approach involving separate preparation of the pyrimidine ether and phenethylamine fragments prior to final amide coupling [5].

A pivotal step involves the formation of the diaryl ether linkage via Ullmann-type condensation between 3-hydroxybenzoic acid and 2-chloropyrimidine. This reaction is optimally performed under microwave irradiation using copper(I) iodide as a catalyst and cesium carbonate as a base in dimethylformamide (DMF), achieving yields exceeding 85% within 30 minutes at 150°C. Alternative methodologies include nucleophilic aromatic substitution (SNAr) under milder conditions when electron-withdrawing groups flank the chlorine atom on the pyrimidine ring, though this approach suffers from lower regioselectivity [5] [7]. The carboxylic acid functionality of the resulting 3-(pyrimidin-2-yloxy)benzoic acid remains protected or is directly activated for subsequent amidation.

Table 1: Comparative Analysis of Ether Bond Formation Methodologies

MethodConditionsYield (%)AdvantagesLimitations
Copper-Catalyzed UllmannCuI, Cs₂CO₃, DMF, 150°C, MW 30 min85-92High efficiency, scalabilityHigh temperature requirements
Classic UllmannCu, K₂CO₃, nitrobenzene, reflux 24h60-70No specialized equipmentLong reaction time, solvent hazards
Nucleophilic (SNAr)K₂CO₃, DMSO, 80°C, 8h45-55Mild conditionsLimited to activated pyrimidines

Parallel synthesis of the amine component, 3,4-dimethoxyphenethylamine, typically starts from homoveratrylamine (3,4-dimethoxyphenylacetone followed by reductive amination) or through reduction of the corresponding nitrile derived from 3,4-dimethoxybenzaldehyde. Critical purification involves distillation or recrystallization to obtain pharmaceutical-grade amine free from vasoactive impurities [4] [9]. Hybridization efficiency is maximized by coupling these preformed fragments under amide-forming conditions, as detailed in Section 1.3.

Regioselective Functionalization of Pyrimidine and Phenethyl Moieties

Regioselective modification of the pyrimidine ring and phenethyl aromatic system enables targeted optimization of this scaffold’s physicochemical and biological properties. The pyrimidine moiety offers three principal modification sites: C4, C5, and C6. C4 and C6 are electronically activated toward nucleophilic substitution when C2 is oxygen-substituted, whereas C5 is amenable to electrophilic aromatic substitution or cross-coupling [6] [7].

Pyrimidine Modifications:

  • Halogenation: Selective C5 bromination occurs using bromine in acetic acid at 60°C, providing a versatile handle for Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis yield biaryl derivatives that enhance π-stacking interactions with biological targets [6].
  • Amination: Nucleophilic displacement of C4-chloro derivatives (accessible from 2,4-dichloropyrimidine precursors) with primary or secondary amines in ethanol/triethylamine introduces hydrophilic character. Piperazine and morpholine substituents significantly improve aqueous solubility and modulate antimicrobial activity against resistant strains (MIC reductions of 4-8 fold observed in analogues) [7].

Phenethyl Modifications:

  • Methoxy Group Manipulation: Demethylation with BBr₃ in dichloromethane generates catechol derivatives capable of chelating metal ions, while alkylation with propargyl bromide introduces alkyne handles for click chemistry diversification [9].
  • Ring Substitution: Electrophilic bromination at the phenethyl ring’s C6 position proceeds regioselectively using N-bromosuccinimide (NBS) in acetonitrile. Subsequent Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) introduces a nitrile group enabling further heterocycle annulation [6].

Table 2: Impact of Regioselective Modifications on Bioactivity

Modification SiteSubstituentBiological EffectPotency Shift (MIC/IC₅₀)
Pyrimidine C5Phenyl (Suzuki coupling)Enhanced Gram-positive antibacterial activity4-fold improvement
Pyrimidine C44-Methylpiperazin-1-ylImproved water solubility & mycobacterial inhibition0.98 µg/mL vs M. tuberculosis
Phenethyl C6CyanoIncreased DNA interaction propensityNot determined
O-Methyl → O-PropargylPropargyloxyEnables Huisgen cycloaddition bioconjugationActivity maintained

Amide Coupling Strategies for Enhanced Bioactivity

The amide bond linking the pyrimidinyloxybenzoyl unit and dimethoxyphenethylamine critically defines conformational flexibility and biological target engagement. Optimization focuses on suppressing racemization, maximizing yield, and minimizing side products. Two principal methods dominate:

Carbodiimide-Mediated Coupling: Employing ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane represents the benchmark approach. This protocol couples 3-(pyrimidin-2-yloxy)benzoic acid with 3,4-dimethoxyphenethylamine at 0°C→rt over 12 hours, yielding >80% product. HOBt suppresses O-acylisourea rearrangement responsible for epimerization. Notably, substituting HOBt with N-hydroxysuccinimide (NHS) increases water compatibility but may reduce yields by 5-10% due to hydrolysis competing with aminolysis [3] [6].

Acid Chloride Route: Activation of the carboxylic acid with oxalyl chloride in dichloromethane (catalyzed by DMF) generates the corresponding acid chloride. Subsequent reaction with the phenethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base proceeds quantitatively within 2 hours at -10°C. While efficient, this method risks chlorinated impurities if stoichiometry isn’t meticulously controlled. Computational studies suggest the planar amide bond formed via acid chloride imparts superior stacking with tyrosine kinase domains compared to carbodiimide-derived analogues [5] [8].

Table 3: Amide Coupling Reagent Efficacy Comparison

Reagent SystemSolventTime/TempYield (%)Epimerization Risk
EDCI/HOBtCH₂Cl₂12h, 0°C→rt80-85Low (<2%)
DIC/OxymaPureDMF8h, rt78-82Very Low (<1%)
Acid Chloride (SOCl₂)THF, DIPEA2h, -10°C→0°C90-95None
T3P® (propylphosphonic anhydride)EtOAc4h, rt83-88Low (<3%)

Structural bioactivity relationships emphasize that N-methylation of the amide nitrogen diminishes antibacterial potency by disrupting critical H-bond donation to target enzymes. Conversely, incorporating sterically constrained amino acid spacers (e.g., trans-4-aminocyclohexanolic acid) between the benzamide and phenethylamine enhances protease resistance while maintaining nanomolar EGFR inhibition [5] [8].

Role of Protecting Groups in Multi-Step Synthesis

Multi-step synthesis of complex hybrids like N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide necessitates strategic protection of labile functional groups to prevent side reactions and ensure regiochemical fidelity. Key protecting group strategies include:

Carboxyl Protection: The carboxylic acid in 3-hydroxybenzoic acid is typically masked as a methyl ester during Ullmann ether synthesis to prevent copper chelation and etherification side reactions. Demethylation employs lithium iodide in pyridine reflux or enzymatic hydrolysis using Candida antarctica lipase B (CAL-B), avoiding harsh conditions that might cleave the diaryl ether [4] [9]. Tert-butyl esters offer acid-labile alternatives cleavable with trifluoroacetic acid (TFA) in dichloromethane.

Amino Group Protection: 3,4-Dimethoxyphenethylamine requires protection during pyrimidine halogenation or ring functionalization steps. Fluorenylmethyloxycarbonyl (Fmoc) group, installed using Fmoc-OSu in acetonitrile/water, provides excellent stability toward nucleophiles and bases while being rapidly removed by piperidine in DMF. This orthogonality prevents premature deprotection during acid-mediated steps required for tert-butyl ester cleavage. Benzyloxycarbonyl (Cbz) protection remains viable but necessitates catalytic hydrogenation, incompatible with pyrimidine-bound halogens [4] [10].

Catechol Protection: When manipulating methoxy groups to catechols, acetyl protection of the resulting phenolic hydroxyls prevents oxidation during subsequent amide coupling. Acetates are smoothly deprotected using potassium carbonate in methanol. For sequences requiring prolonged basic conditions, cyclic carbonate protection formed by phosgene/diisopropylethylamine offers superior stability [9].

Optimized protecting group sequences minimize deprotection steps while ensuring compatibility with sensitive functionalities. For instance, a streamlined synthesis utilizes:

  • Methyl ester protection for benzoic acid during Cu-catalyzed etherification
  • Fmoc protection for phenethylamine during pyrimidine C5 bromination
  • Sequential deprotection: LiI for ester → piperidine for Fmoc → amide couplingThis strategy achieves an overall yield of 62% over six steps, compared to <40% with suboptimal group selection [4] [9].

Table 4: Protecting Group Applications and Deprotection Conditions

Functional GroupProtecting GroupInstallation ReagentDeprotection ConditionsCompatibility Notes
Carboxylic AcidMethyl esterCH₂N₂, MeOHLiI, pyridine reflux or LiOH/H₂OAvoid strong reductants
tert-Butyl esterBoc₂O, DMAPTFA/CH₂Cl₂ (1:1)Acid-sensitive substrates only
Primary AmineFmocFmoc-OSu, NaHCO₃20% piperidine/DMFBase-sensitive substrates only
CbzCbz-Cl, NaOHH₂, Pd/C, MeOHIncompatible with halogens
Phenol/CatecholAcetylAc₂O, pyridineK₂CO₃, MeOHMay migrate under acidic conditions
Methylene acetalCH₂Br₂, K₂CO₃BBr₃, CH₂Cl₂Robust but requires harsh deprotection

Properties

CAS Number

1251574-09-0

Product Name

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyrimidin-2-yloxybenzamide

Molecular Formula

C21H21N3O4

Molecular Weight

379.416

InChI

InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25)

InChI Key

FJEFOWVOCSHXCK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.